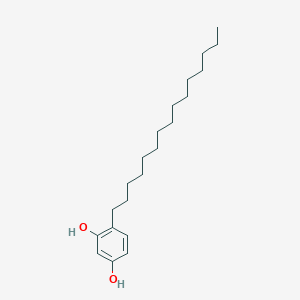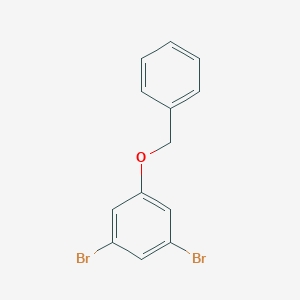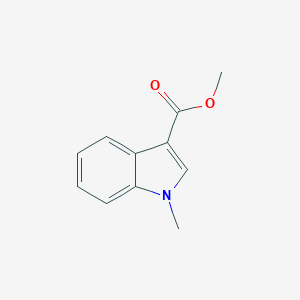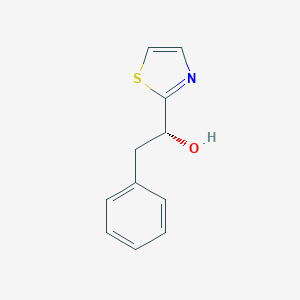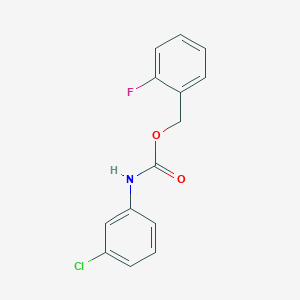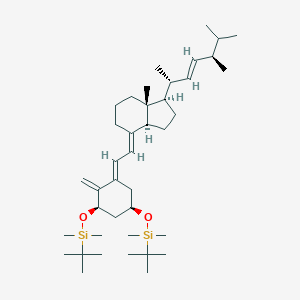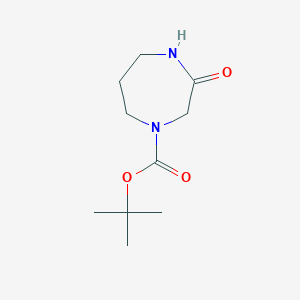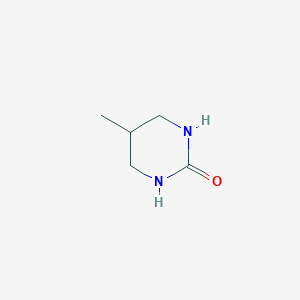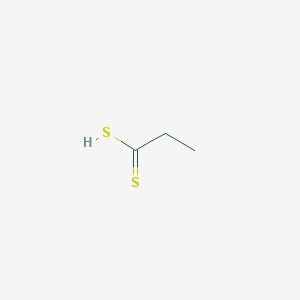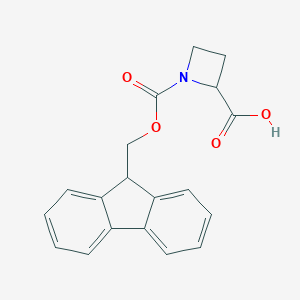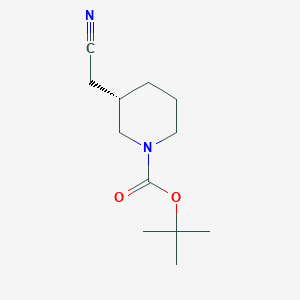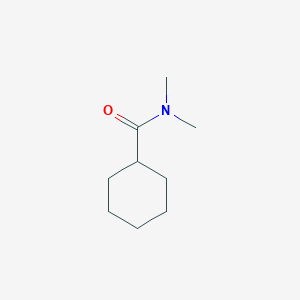![molecular formula C10H19NO4 B173865 Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) CAS No. 197579-95-6](/img/structure/B173865.png)
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) typically involves the reaction of glycine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected glycine . This intermediate is then esterified with isopropanol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
化学反应分析
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) can undergo various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed using strong acids such as trifluoroacetic acid (TFA) to yield free glycine.
Substitution: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include acids (e.g., TFA), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines) . The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) has several applications in scientific research:
作用机制
The mechanism of action of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) involves its conversion to glycine upon deprotection . Glycine is a simple amino acid that plays a crucial role in various metabolic pathways, including the synthesis of proteins, nucleic acids, and other biomolecules . The molecular targets and pathways involved include glycine receptors and transporters, which are essential for neurotransmission and cellular signaling .
相似化合物的比较
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) can be compared with other Boc-protected amino acid esters, such as:
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester: Similar in structure but derived from alanine instead of glycine.
Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester: Derived from valine, another amino acid, and used in similar applications.
The uniqueness of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) lies in its specific use as a glycine derivative, which makes it particularly valuable in studies involving glycine metabolism and function .
属性
IUPAC Name |
propan-2-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(2)14-8(12)6-11-9(13)15-10(3,4)5/h7H,6H2,1-5H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYAMTCRMBVNOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
